molecular formula C27H49N3O3 B12707020 8-Acetyl-3-tetradecyl-7,7,9,9-tetramethyl-1,3,8-triazaspiro(4.5)decane-2,4-dione CAS No. 83044-92-2

8-Acetyl-3-tetradecyl-7,7,9,9-tetramethyl-1,3,8-triazaspiro(4.5)decane-2,4-dione

Cat. No.: B12707020
CAS No.: 83044-92-2
M. Wt: 463.7 g/mol
InChI Key: IGNCWWUPXNNJLF-UHFFFAOYSA-N
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Description

8-Acetyl-3-tetradecyl-7,7,9,9-tetramethyl-1,3,8-triazaspiro(4.5)decane-2,4-dione (CAS 83044-92-2) is a chemical compound with the molecular formula C27H49N3O3 and a molecular weight of 463.70 g/mol . This compound is a derivative of the 1,3,8-triazaspiro[4.5]decane structural family, which is recognized in scientific research for its role as a precursor to N-halamine compounds . N-halamines are a class of biocides characterized by nitrogen-halogen bonds, which can be regenerated by exposure to dilute sodium hypochlorite, giving them a unique rechargeable antibacterial capability . As part of this class, this spirocyclic compound is of significant interest for developing durable antibacterial surfaces, particularly for the modification of cellulosic materials like cotton fabrics . Its potential application lies in creating textiles that inactivate a broad spectrum of microorganisms, offering a solution for medical and protective textiles where hygiene and long-term antibacterial efficacy are paramount . The compound is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

83044-92-2

Molecular Formula

C27H49N3O3

Molecular Weight

463.7 g/mol

IUPAC Name

8-acetyl-7,7,9,9-tetramethyl-3-tetradecyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

InChI

InChI=1S/C27H49N3O3/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-29-23(32)27(28-24(29)33)20-25(3,4)30(22(2)31)26(5,6)21-27/h7-21H2,1-6H3,(H,28,33)

InChI Key

IGNCWWUPXNNJLF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCN1C(=O)C2(CC(N(C(C2)(C)C)C(=O)C)(C)C)NC1=O

Origin of Product

United States

Preparation Methods

The synthesis of 8-acetyl-3-tetradecyl-7,7,9,9-tetramethyl-1,3,8-triazaspiro(4.5)decane-2,4-dione involves multiple steps, typically starting with the preparation of the triazaspirodecane core. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the spiro structure. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

8-Acetyl-3-tetradecyl-7,7,9,9-tetramethyl-1,3,8-triazaspiro(4.5)decane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Scientific Research Applications

Analytical Applications

1. High-Performance Liquid Chromatography (HPLC)

  • Methodology : The compound can be effectively analyzed using reverse phase HPLC. The mobile phase typically consists of acetonitrile and water with phosphoric acid; however, for mass spectrometry applications, formic acid is recommended instead .
  • Benefits : This method allows for the separation and analysis of the compound in complex mixtures, making it suitable for pharmacokinetic studies and purity assessments .

2. Mass Spectrometry (MS) Compatibility

  • The HPLC method described is compatible with mass spectrometry, facilitating the identification and quantification of the compound in various biological samples .

Pharmacological Research

1. Potential Therapeutic Uses

  • While specific therapeutic applications are still under investigation, compounds with similar structures have shown promise in drug development due to their ability to interact with biological systems effectively.

2. Case Studies

  • Current literature suggests that derivatives of triazaspiro compounds have been explored for their neuroprotective and anti-inflammatory properties. Further studies are required to determine the specific effects of 8-acetyl-3-tetradecyl-7,7,9,9-tetramethyl-1,3,8-triazaspiro(4.5)decane-2,4-dione in these contexts.

Summary Table of Applications

Application AreaMethodology/DetailsReference
HPLC AnalysisReverse phase HPLC using acetonitrile and water
Mass SpectrometryCompatible analysis for identification
PharmacokineticsSuitable for studying drug absorption and metabolism
Therapeutic ResearchInvestigating neuroprotective effectsOngoing studies

Mechanism of Action

The mechanism of action of 8-acetyl-3-tetradecyl-7,7,9,9-tetramethyl-1,3,8-triazaspiro(4.5)decane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Physicochemical Properties

The spirohydantoin core (1,3,8-triazaspiro[4.5]decane-2,4-dione) is shared among analogues, but substituents at positions 3 and 8 significantly alter properties:

Compound Name Substituents (Position 3 / 8) Molecular Formula Molecular Weight (g/mol) Key Applications References
8-Acetyl-3-tetradecyl-7,7,9,9-tetramethyl-... (Target) Tetradecyl (C14) / Acetyl C27H49N3O3 463.70 Not reported; inferred material science
8-Acetyl-3-dodecyl-7,7,9,9-tetramethyl-... (CAS: 82537-67-5) Dodecyl (C12) / Acetyl C25H45N3O3 435.65 UV stabilizer (e.g., Tinuvin 440)
7,7,9,9-Tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (TTDD) None / None C11H19N3O2 225.29 Biocidal nanofibers after chlorination
CWHM-123 (Antimalarial lead) Ethyl (C2) / 5-Chloro-2-hydroxybenzyl C21H28ClN3O3 406.92 Antimalarial (IC50: 0.310 µM)
TRI-BE (8-Benzyl-...) Benzyl / None C16H19N3O2 285.34 Anticancer (PC3 prostate cells)

Key Observations:

  • Functional Groups: The acetyl group at position 8 may stabilize the hydantoin ring via electron withdrawal, contrasting with CWHM-123’s chloro-hydroxybenzyl group, which contributes to antimalarial potency .
Antimalarial Activity
  • CWHM-123 and CWHM-505: These analogues with ethyl/isopentyl and chloro-hydroxybenzyl groups show sub-micromolar IC50 values against Plasmodium falciparum. The aromatic moiety in CWHM-123 is critical for targeting heme detoxification pathways .
  • Target Compound: The lack of an aromatic substituent and the long alkyl chain suggest divergent mechanisms, possibly limiting antimalarial utility.
Anticancer Potential
  • TRI-BE (8-Benzyl-...): Inhibits migration and invasion in PC3 prostate cancer cells, likely via interference with cytoskeletal dynamics .
  • Target Compound: The acetyl group may modulate enzyme interactions (e.g., kinases), but the tetradecyl chain’s bulkiness could reduce cellular uptake compared to TRI-BE’s benzyl group.

Biological Activity

8-Acetyl-3-tetradecyl-7,7,9,9-tetramethyl-1,3,8-triazaspiro(4.5)decane-2,4-dione (CAS No. 83044-92-2) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C27H49N3O3
  • Molecular Weight : 463.70 g/mol
  • Structure : Contains a spirocyclic structure which is significant for its biological activity.

Research indicates that derivatives of 1,3,8-triazaspiro[4.5]decane compounds exhibit cardioprotective effects by inhibiting permeability transition pores (PTPs) in mitochondria. This inhibition is crucial as it prevents cell death under stress conditions and enhances cell viability compared to traditional agents like Oligomycin A .

Key Findings:

  • Cardioprotective Effects : The compound has been shown to prevent the detrimental effects associated with mitochondrial dysfunction by modulating PTP activity.
  • Cell Viability : In vitro studies demonstrate that treatment with this compound does not significantly affect cell viability or ATP levels over prolonged exposure, suggesting a safer profile compared to other mitochondrial inhibitors .

In Vitro Studies

A study published in the International Journal of Molecular Sciences examined the effects of 1,3,8-triazaspiro[4.5]decane derivatives on mitochondrial function. The results indicated that these compounds could inhibit PTP opening without affecting the essential Glu119 residue in ATP synthase, which is typically targeted by more toxic agents like Oligomycin A .

StudyFindings
MDPI Study (2023)Inhibition of PTPs; improved cell viability; reduced toxicity compared to Oligomycin A
ECHA Data (2023)Registered as a safe compound with no significant adverse effects reported

Case Studies

  • Cardiac Cell Models : In experiments with cardiac myocytes exposed to stressors, treatment with 8-acetyl-3-tetradecyl derivatives resulted in enhanced survival rates and reduced apoptotic markers.
  • Neuroprotective Studies : Additional research has indicated potential neuroprotective properties through modulation of mitochondrial pathways involved in neurodegeneration.

Comparative Analysis with Other Compounds

CompoundMechanism of ActionToxicity Profile
Oligomycin AInhibits ATP synthaseHigh toxicity; reduces cell viability
8-Acetyl-3-tetradecyl derivativeInhibits PTPs without affecting ATP synthase directlyLow toxicity; preserves cell function

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 8-acetyl-3-tetradecyl-7,7,9,9-tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, and how do reaction conditions influence yield?

  • Methodology : A common approach involves multi-step reactions starting with spirocyclic precursors. For example, similar triazaspiro compounds are synthesized via nucleophilic substitution or condensation reactions. In one protocol, dichloromethane is used as a solvent with triethylamine as a base to facilitate acylations or alkylations . Post-reaction purification typically employs silica gel column chromatography with gradients of dichloromethane/methanol (9:1) to isolate the product .
  • Key Variables : Reaction time (e.g., 16 hours at room temperature ), stoichiometry of acylating agents, and steric hindrance from tetramethyl groups can impact yields. Lower yields (~60–66%) are reported for sterically congested analogs .

Q. How can researchers validate the structural integrity of this compound, particularly its spirocyclic core?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are critical for confirming the spirocyclic structure. For instance, methyl groups at positions 7 and 9 produce distinct singlet peaks in 1^1H NMR, while the acetyl group appears as a sharp singlet near δ 2.1 ppm .
  • X-ray Crystallography : Used to resolve spatial arrangements, as demonstrated for analogous diazaspiro compounds .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected m/z 435.6557 for C25_{25}H45_{45}N3_3O3_3) .

Q. What stability considerations are critical for handling and storing this compound?

  • Storage : Store at +4°C in airtight containers to prevent hydrolysis of the acetyl group or oxidation of the tetradecyl chain .
  • Handling : Avoid prolonged exposure to moisture or light. Use inert atmospheres (e.g., N2_2) during synthesis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

  • Strategy :

  • Derivatization : Modify the tetradecyl chain or acetyl group to assess effects on bioactivity. For example, replacing the tetradecyl group with shorter alkyl chains or aryl substituents (as in anticonvulsant spiro derivatives ).
  • In Vitro Assays : Test analogs for receptor binding (e.g., 5-HT or dopamine receptors) or enzyme inhibition (e.g., acetylcholinesterase for neurodegenerative disease models ).
    • Data Interpretation : Compare IC50_{50} values and ligand efficiency metrics. Contradictions in activity between analogs may arise from steric effects or solubility differences .

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how can they be resolved?

  • Challenges : Low aqueous solubility due to the tetradecyl chain and interference from endogenous lipids in biofluids.
  • Solutions :

  • Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges and methanol/water gradients .
  • Chromatography : Employ high-resolution LC-MS/MS with a Chromolith® column for separation, monitoring transitions specific to m/z 435 → fragment ions .

Q. How do steric and electronic properties of the tetramethyl groups influence reactivity in downstream functionalization?

  • Steric Effects : The 7,7,9,9-tetramethyl substituents hinder nucleophilic attack at the spirocyclic core, necessitating bulky catalysts (e.g., Grubbs catalyst for olefin metathesis) .
  • Electronic Effects : Electron-donating methyl groups stabilize the spirocyclic structure, reducing ring-opening side reactions during acylations .

Data Contradiction and Optimization

Q. How should researchers address discrepancies in reported synthetic yields for analogous triazaspiro compounds?

  • Root Causes : Variability in purity of starting materials (e.g., 4-oxopiperidine derivatives ), solvent polarity, or catalyst loading.
  • Mitigation : Replicate reactions under controlled conditions (e.g., anhydrous solvents, standardized stoichiometry) and characterize intermediates via TLC/HPLC to identify bottlenecks .

Q. What computational methods are suitable for predicting the compound’s conformational dynamics?

  • Tools : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to model the spirocyclic core’s rigidity and substituent effects on ring puckering .
  • Validation : Compare computed NMR chemical shifts with experimental data to refine force fields .

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